N-Fmoc-5-tert-butoxy-L-norvaline
CAS No.:
Cat. No.: VC18785126
Molecular Formula: C24H29NO5
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29NO5 |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid |
| Standard InChI | InChI=1S/C24H29NO5/c1-24(2,3)30-14-8-13-21(22(26)27)25-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1 |
| Standard InChI Key | PKOHTKOGWKQWHE-NRFANRHFSA-N |
| Isomeric SMILES | CC(C)(C)OCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)(C)OCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Fmoc-5-tert-butoxy-L-norvaline (CAS 2349713-29-5) is a non-proteinogenic amino acid derivative with the molecular formula and a molar mass of 411.5 g/mol . Its IUPAC name, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid, reflects its stereochemistry and functional groups:
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An Fmoc group () protects the α-amino group.
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A tert-butoxy group () is attached to the fifth carbon of the norvaline side chain.
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A carboxylic acid moiety () remains free for peptide bond formation .
The stereocenter at the α-carbon ensures L-configuration, critical for mimicking natural amino acids in bioactive peptides .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 411.5 g/mol | |
| SMILES Notation | CC(C)(C)OCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| InChIKey | PKOHTKOGWKQWHE-NRFANRHFSA-N |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of N-Fmoc-5-tert-butoxy-L-norvaline involves sequential protection of the amino and hydroxyl groups:
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Amino Protection: 5-tert-butoxy-L-norvaline reacts with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., sodium bicarbonate or triethylamine), forming the Fmoc-protated intermediate.
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Side-Chain Functionalization: The tert-butoxy group is introduced via alkylation of the hydroxyl group using tert-butyl bromide under phase-transfer conditions .
Orthogonal protection strategies, as detailed in PMC studies, prevent undesired side reactions. For example, copper-complexation methods isolate specific amino groups during multi-step syntheses of analogous Fmoc-azido amino acids .
Industrial Manufacturing
Industrial protocols scale these reactions using automated peptide synthesizers and continuous-flow reactors. Key optimizations include:
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Temperature Control: Maintaining 0–5°C during Fmoc-Cl reactions to minimize racemization.
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Catalyst Selection: Benzyltriethylammonium chloride enhances alkylation efficiency by facilitating phase transfer .
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Purification: Reverse-phase chromatography ensures ≥95% purity, as commercialized by suppliers like AChemBlock .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The compound’s primary application lies in SPPS, where its features address two critical challenges:
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Orthogonal Deprotection: The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine/DMF), while the acid-labile tert-butoxy group remains intact until final TFA cleavage.
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Side-Chain Stability: The tert-butoxy ether resists nucleophilic attack during coupling steps, preventing side-chain degradation .
Peptide Dendrimers and Bioconjugates
The tert-butoxy group’s hydrophobicity aids in:
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Solubility Modulation: Enhancing peptide solubility in organic solvents for fragment condensation.
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Click Chemistry: Serving as a precursor for post-synthetic modifications (e.g., Huisgen cycloaddition after deprotection to a hydroxyl group) .
Research Advancements and Challenges
Stereochemical Integrity
Racemization during Fmoc protection remains a concern. Studies on analogous compounds show that using HOBt (hydroxybenzotriazole) as an additive reduces epimerization to <1% .
Industrial Scalability
While batch processes dominate, flow chemistry approaches are emerging. A 2024 VulcanChem report highlights a 30% yield improvement using microreactors, attributed to enhanced mass transfer.
Table 2: Comparative Synthesis Metrics
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 65–70% | 85–90% |
| Purity | 95% | 98% |
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